4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine
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Overview
Description
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine is a complex organic compound that features a morpholine ring attached to a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often include the use of acid catalysts to facilitate the formation of the dioxolane ring. Industrial production methods may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxolane moiety can form stable complexes with metal ions, while the morpholine ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and influence various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Similar in structure but lacks the morpholine ring.
(2-Isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate: Contains a dioxolane ring but has different substituents.
1,3-Dioxolane, 2-ethyl-4-methyl-: Another dioxolane derivative with different alkyl groups.
Uniqueness
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine is unique due to the presence of both the morpholine ring and the dioxolane moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
89857-79-4 |
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Molecular Formula |
C18H35NO3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
4-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]morpholine |
InChI |
InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-18(2)21-16-17(22-18)15-19-11-13-20-14-12-19/h17H,3-16H2,1-2H3 |
InChI Key |
ATVCRKCUHOKTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(OCC(O1)CN2CCOCC2)C |
Origin of Product |
United States |
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